5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride
Descripción
Propiedades
IUPAC Name |
5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyrimidin-4-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O.2ClH/c11-7-5-1-2-8-3-6(5)9-4-10-7;;/h4,8H,1-3H2,(H,9,10,11);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXXJKAXMBKMOJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=O)NC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803605-94-8 | |
| Record name | 3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Actividad Biológica
5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride (CAS: 756437-41-9) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C7H9N3O·2HCl
- Molecular Weight : 185.17 g/mol
- IUPAC Name : 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
The structure features a pyrido-pyrimidine framework that is crucial for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities including:
- Antitumor Activity : This compound has shown promise as an antitumor agent by inhibiting specific kinases involved in cancer progression.
- Antiviral Properties : It has been investigated for its potential against viruses such as Hepatitis C Virus (HCV).
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Tyrosine Kinase Inhibition : Research suggests that the substituents on the pyrido-pyrimidine scaffold can enhance selectivity towards specific tyrosine kinases. This is particularly relevant in cancer therapies where aberrant kinase activity drives tumor growth .
- PI3K/mTOR Pathway Modulation : The compound has been associated with the inhibition of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are critical pathways in cell growth and survival .
Antitumor Activity
A study demonstrated that derivatives of tetrahydropyrido-pyrimidines exhibited significant cytotoxic effects on various cancer cell lines. For instance:
- Cell Line Tested : HepG2 (liver cancer)
- IC50 Values : Ranged from 0.01 to 0.1 μM depending on the specific derivative and its functional groups.
Antiviral Efficacy
Another investigation focused on the antiviral properties against HCV:
- EC50 Values : The compound showed EC50 values in the low micromolar range (0.5–1 μM), indicating effective inhibition of viral replication in vitro .
Table 1: Summary of Biological Activities
| Activity Type | Target/Pathway | IC50/EC50 Values | Reference |
|---|---|---|---|
| Antitumor | Tyrosine Kinase Inhibition | 0.01 - 0.1 μM | |
| Antiviral | HCV | 0.5 - 1 μM | |
| Anti-inflammatory | NF-kB Pathway | Not specified |
Table 2: Structure-Activity Relationship
| Compound Variant | Substituent(s) | Biological Activity |
|---|---|---|
| Base Compound | None | Moderate |
| Variant A | Methyl at position 4 | Enhanced antitumor |
| Variant B | Hydroxyl at position 6 | Increased antiviral |
Aplicaciones Científicas De Investigación
Medicinal Chemistry Applications
1. Anticancer Activity
- Recent studies have indicated that 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride exhibits significant anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. This compound's mechanism involves the modulation of key signaling pathways involved in cancer cell survival and proliferation.
2. Neuroprotective Effects
- Research suggests that this compound may possess neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been observed to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in the pathogenesis of these disorders.
3. Antimicrobial Properties
- The compound has demonstrated antimicrobial activity against a range of pathogens. Studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics.
Pharmacological Insights
1. Mechanism of Action
- The pharmacological activity of this compound is believed to be linked to its ability to interact with specific receptors and enzymes in the body. For instance, it may act as an inhibitor of certain kinases involved in cancer cell signaling.
2. Structure-Activity Relationship (SAR) Studies
- SAR studies have been conducted to optimize the biological activity of this compound. Modifications to its chemical structure have led to the identification of derivatives with enhanced potency and selectivity for target enzymes or receptors.
Case Studies
Análisis De Reacciones Químicas
Nucleophilic Substitution Reactions
The compound undergoes nucleophilic substitution at electrophilic positions, particularly at the carbonyl oxygen (C4 position) and nitrogen atoms in the pyrimidine ring.
| Reaction Type | Conditions | Catalyst/Reagents | Outcome |
|---|---|---|---|
| Amide Formation | Room temperature, polar aprotic solvents (DMF, DMSO) | Amines (primary/secondary) | Substitution at C4 carbonyl group |
| Alkylation | Reflux in THF, 12–24 hours | Alkyl halides, K₂CO₃ | N-alkylated derivatives |
These reactions are critical for introducing functional groups that modulate biological activity. For example, alkylation at N3 enhances binding affinity to kinase targets.
Electrophilic Aromatic Substitution
The electron-rich pyridine ring facilitates electrophilic attacks, particularly at positions activated by nitrogen lone pairs.
| Reaction Type | Conditions | Catalyst/Reagents | Outcome |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | – | Nitro group incorporation at C2 or C6 |
| Halogenation | X₂ (Cl₂, Br₂), FeCl₃ catalyst | – | Halogenation at activated positions |
The regioselectivity of these reactions depends on the electronic effects of the fused pyrimidine ring.
Ring-Opening and Rearrangement Reactions
Under acidic or basic conditions, the bicyclic structure undergoes controlled ring-opening:
| Reaction Type | Conditions | Catalyst/Reagents | Outcome |
|---|---|---|---|
| Acidic Hydrolysis | HCl (conc.), reflux | – | Pyrimidine ring cleavage to form diamines |
| Base-Mediated Rearrangement | NaOH, ethanol, 60°C | – | Isomerization to pyridopyrimidine derivatives |
These transformations enable access to structurally diverse intermediates for further functionalization.
Cyclization and Domino Reactions
The compound participates in domino cyclization to form polycyclic systems, leveraging its inherent reactivity :
These methods are pivotal in synthesizing pharmacologically active derivatives, such as kinase inhibitors .
Stability and Solubility Considerations
Reaction performance is influenced by the compound’s physical properties:
-
Solubility : >50 mg/mL in water or DMSO due to hydrochloride salt form.
-
Stability : Degrades above 200°C; sensitive to prolonged exposure to light/moisture.
Comparación Con Compuestos Similares
Table 1: Core Structural Variations
Key Observations :
Positional Isomerism: The pyrido[4,3-d]pyrimidinone isomer (ST-4101) exhibits distinct pharmacological behavior compared to THPTP-DHCl. For instance, 6-substituted analogs in this series showed potent GPR119 agonism (EC₅₀: 40 nM), whereas THPTP-DHCl derivatives target BET proteins .
Hybrid Scaffolds: CRCM5484, a thieno-pyrimidinone hybrid, demonstrated higher selectivity for BET-BDII over BD1 (HTRF affinity assays) due to its 7-acetyl and furan substitutions. This contrasts with THPTP-DHCl, where the N-acetylated pyrido moiety is critical for binding .
Salt Forms: THPTP-DHCl’s dihydrochloride form improves solubility compared to its monohydrochloride analog (ST-4098, MFCD09264090) .
Pharmacological Activity Comparison
Key Observations :
- BET Inhibition: THPTP-DHCl and CRCM5484 share BET-targeting activity but differ in selectivity. CRCM5484’s thieno ring and thiol group enhance BDII selectivity, while THPTP-DHCl relies on hydrogen bonding via its pyrido nitrogen .
- GPR119 Agonism : Pyrido[4,3-d] analogs (e.g., 6-substituted derivatives) are more potent GPR119 agonists than THPTP-DHCl, highlighting the impact of substitution position on receptor interaction .
Table 3: Physicochemical Properties
Key Observations :
- Salt Forms: Dihydrochloride salts (THPTP-DHCl, ST-4101) generally exhibit higher solubility than monohydrochloride analogs (ST-4098) .
- Synthesis: THPTP-DHCl derivatives are synthesized via condensation reactions (e.g., with chloroacetyl chloride) yielding ~90% purity, whereas CRCM5484 requires multistep thieno ring formation (10% yield) .
Métodos De Preparación
Preparation of the Pyrido[3,4-d]pyrimidin-4(3H)-one Core
A representative synthetic sequence involves:
- Starting Material: Methyl-3-amino-2-chloroisonicotinate or similar pyridine derivatives.
- Step 1: Ester Hydrolysis
Hydrolysis of the methyl ester to the corresponding carboxylic acid under alkaline conditions. - Step 2: Conversion to Primary Amide
The acid is converted to the primary amide via the acid chloride intermediate. - Step 3: Cyclization
Ring closure is achieved by treatment with triethyl orthoformate, facilitating formation of the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold. - Step 4: Protection/Deprotection (Optional)
Protective groups such as SEM (2-(trimethylsilyl)ethoxymethyl) chloride may be introduced to protect reactive sites during further functionalization.
This sequence is well-documented and forms the basis for subsequent derivatization.
Formation of the Dihydrochloride Salt
The free base 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one is converted to its dihydrochloride salt by:
- Dissolving the compound in an appropriate solvent (e.g., ethanol or water).
- Addition of hydrochloric acid in stoichiometric excess (typically two equivalents) to form the dihydrochloride salt.
- Isolation by crystallization or precipitation.
This salt formation improves the compound’s solubility and stability for pharmaceutical applications.
Representative Synthetic Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | Ester Hydrolysis | NaOH, H2O, reflux | Carboxylic acid derivative |
| 2 | Acid Chloride Formation | SOCl2 or oxalyl chloride | Acid chloride intermediate |
| 3 | Amidation | NH3 or amine source | Primary amide |
| 4 | Cyclization | Triethyl orthoformate, reflux | Pyrido[3,4-d]pyrimidin-4(3H)-one core |
| 5 | Saturation (if needed) | Catalytic hydrogenation (Pd/C, H2) | 5,6,7,8-Tetrahydro derivative |
| 6 | Salt Formation | HCl in ethanol/water | Dihydrochloride salt of 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one |
Research Findings and Optimization
- Yield and Purity: The cyclization step is critical for yield and purity; optimized conditions using triethyl orthoformate under reflux provide high conversion rates.
- Protecting Groups: Use of SEM protecting groups during intermediate steps allows selective functionalization and prevents side reactions.
- Functionalization: The core compound can be further derivatized at various positions (e.g., C8 substitution) via cross-coupling reactions such as Stille or Suzuki coupling, enabling the synthesis of diverse analogs.
- Salt Stability: The dihydrochloride salt form exhibits improved solubility and stability, facilitating pharmaceutical formulation.
Data Table: Example Preparation Parameters and Yields
| Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Ester Hydrolysis | NaOH, reflux, 4 h | 85-90 | Complete conversion to acid |
| Acid Chloride Formation | SOCl2, 0°C to RT, 2 h | 80-85 | Moisture sensitive |
| Amidation | NH3, RT, 12 h | 75-80 | Primary amide formation |
| Cyclization | Triethyl orthoformate, reflux, 6 h | 70-75 | Formation of bicyclic core |
| Hydrogenation (if needed) | Pd/C, H2, RT, 12 h | 90-95 | Selective tetrahydro ring saturation |
| Salt Formation | HCl, EtOH/H2O, RT, 2 h | 95-98 | Crystallization of dihydrochloride salt |
Notes on Scale-Up and Practical Considerations
- The synthetic route is amenable to scale-up with careful control of moisture-sensitive steps.
- Protective group strategies may be adjusted based on the desired substitution pattern.
- Salt formation should be monitored for complete conversion and crystallinity to ensure reproducible pharmaceutical-grade material.
- Solvent choice and purification methods (e.g., recrystallization) are critical for obtaining high-purity dihydrochloride salts.
Q & A
Basic: What synthetic methodologies are recommended for preparing 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one dihydrochloride?
Answer:
The compound is typically synthesized via cyclization reactions followed by dihydrochloride salt formation. Key steps include:
- Cyclization of pyrimidine precursors under acidic or basic conditions, with subsequent reduction of double bonds in the pyrido ring using catalytic hydrogenation or sodium borohydride .
- Salt formation by treating the free base with hydrochloric acid (HCl) in tetrahydrofuran (THF) or methanol, followed by lyophilization to isolate the dihydrochloride salt .
- Critical parameters : Maintain temperatures below 200°C during synthesis to avoid decomposition (observed at 206–211°C) .
Advanced: How can thermal instability during synthesis or storage be mitigated?
Answer:
Thermal degradation is a known challenge. Mitigation strategies include:
- Controlled reaction temperatures : Use microwave-assisted synthesis for rapid heating/cooling cycles to minimize prolonged exposure to high temperatures .
- Stabilizing agents : Add antioxidants (e.g., BHT) or store under inert gas (N₂/Ar) to prevent oxidative decomposition .
- Storage : Keep the compound at 2–8°C in airtight, light-protected containers with desiccants to limit hygroscopic degradation .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
Rigorous characterization requires:
- ¹H/¹³C NMR : Confirm the tetrahydropyrido-pyrimidinone core and substituent positions (e.g., 8-substituted derivatives in –16) .
- LC-MS/HPLC : Assess purity (>97% by area normalization) and detect impurities (e.g., residual solvents or byproducts) .
- Thermal analysis : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to determine melting points and decomposition profiles .
Advanced: How can contradictory data on reaction yields or purity be resolved?
Answer:
Discrepancies in yields (e.g., 22% vs. 55% for similar reductive aminations in ) may arise from:
- Reagent purity : Use freshly distilled THF or anhydrous methanol to avoid side reactions with moisture .
- Catalyst optimization : Screen palladium or platinum catalysts for hydrogenation efficiency .
- Workup protocols : Employ solid-phase extraction (e.g., KP-NH cartridges) or gradient recrystallization to improve purity .
Advanced: What strategies are effective for studying structure-activity relationships (SAR) of this scaffold?
Answer:
SAR studies focus on modifying substituents at the 2-, 4-, and 8-positions:
- 8-position derivatives : Introduce pyrazole or piperidine groups (e.g., compound 52e in ) to enhance binding affinity .
- 4-methoxy analogs : Compare bioactivity with unsubstituted variants (e.g., 4-methoxy derivatives in ) to evaluate steric/electronic effects .
- Biological assays : Pair synthetic modifications with in vitro enzyme inhibition or cell-based assays (e.g., kinase inhibition profiling) .
Basic: What are the best practices for purification of this compound?
Answer:
- Chromatography : Use silica gel or reverse-phase C18 columns with eluents like ethanol/dichloromethane (40% v/v) .
- Recrystallization : Optimize solvent pairs (e.g., methanol/water) to remove hydrochloride salt byproducts .
- Lyophilization : For hygroscopic batches, freeze-drying ensures stable, anhydrous forms .
Advanced: How can computational methods enhance experimental design for novel derivatives?
Answer:
- Docking studies : Model interactions with target proteins (e.g., kinases) to prioritize substituents for synthesis .
- DFT calculations : Predict thermodynamic stability of tautomers or salt forms to guide synthetic routes .
- QSAR models : Corrogate substituent properties (logP, polar surface area) with bioavailability data from analogs .
Basic: What safety precautions are critical when handling this compound?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
